2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide
Overview
Description
The compound “2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), and nitrogen (N) atoms. The presence of a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a thiophen ring (a five-membered ring with four carbon atoms and a sulfur atom) suggests that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the pyrazole and thiophen rings. The cyclopropyl group might add some degree of three-dimensionality to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, we can predict that it is likely to be solid at room temperature, and its solubility in water might be low due to the presence of the hydrophobic cyclopropyl group .Scientific Research Applications
Antitumor Potential and Synthesis of Heterocyclic Compounds The synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has demonstrated notable antitumor activities. By employing different chemical reagents, a variety of heterocyclic derivatives, including those with thiophene, thiazole, pyrazole, and other rings, were synthesized. These compounds, through their diverse structures, showed significant in vitro antiproliferative activity against various human cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The simplicity of the synthesis process, alongside the high yields and the potent inhibitory effects of these compounds, highlights their potential for further biological investigations and applications in cancer treatment (Shams et al., 2010).
Antimicrobial Applications A study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, which exhibited antimicrobial properties. Through the versatile synthesis of N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide (3), various derivatives were obtained, including pyrazole and thiazole derivatives. These compounds were evaluated for their antibacterial and antifungal activities, showing promising results against a range of pathogens. The research highlights the potential of these synthesized compounds as antimicrobial agents, offering a foundation for the development of new treatments for infectious diseases (Darwish et al., 2014).
Future Directions
properties
IUPAC Name |
2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c13-12(14)7-16-10(8-3-4-8)6-9(15-16)11-2-1-5-17-11/h1-2,5-6,8H,3-4,7H2,(H3,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSXWBROBFQFKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=N)N)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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